molecular formula C5H10O3 B556070 (R)-2-hydroxy-3-methylbutanoic acid CAS No. 17407-56-6

(R)-2-hydroxy-3-methylbutanoic acid

Cat. No. B556070
CAS RN: 17407-56-6
M. Wt: 118.13 g/mol
InChI Key: NGEWQZIDQIYUNV-SCSAIBSYSA-N
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Description

The compound would be identified by its molecular formula and structure. Its IUPAC name would be used for formal identification.



Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound. The reactants, conditions, and catalysts used would be specified.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the molecular structure.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. The reagents, products, and mechanisms of these reactions would be detailed.



Physical And Chemical Properties Analysis

The compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity) would be determined.


Scientific Research Applications

1. Aroma Compounds in Alcoholic Beverages

Gracia-Moreno et al. (2015) developed a method for the quantitative determination of hydroxy acids, including 2-hydroxy-3-methylbutanoic acid, which are precursors to relevant aroma compounds in wine and other alcoholic beverages. This study is the first specific analysis of these analytes in wine and other alcoholic beverages, with implications for understanding sensory effects in these drinks Gracia-Moreno, R. Lopez, & V. Ferreira, 2015.

2. Chemical and Sensory Characteristics in Wine

Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate, an ester form of 2-hydroxy-3-methylbutanoic acid, in wines. Their study determined the enantiomeric distribution and sensory characteristics of this compound in wine, contributing to the understanding of its role in wine aroma Gammacurta, Tempère, Marchand, Moine, & Revel, 2018.

3. Conformational Equilibria and NMR Studies

Korver and Gorkom (1974) reported on the chiroptical properties and conformational equilibria of several 2-methyl substituted carboxylic acids, including (R)-2-hydroxy-2-methylbutanoic acid. Their findings contribute to the understanding of the structural characteristics of these acids Korver & Gorkom, 1974.

4. Synthesis and Applications in Medicinal Chemistry

Thaisrivongs et al. (1987) described a stereoselective synthesis of a carboxylic acid related to 2-hydroxy-3-methylbutanoic acid, useful in the preparation of renin inhibitory peptides. This research has implications for the development of drugs targeting the renin-angiotensin system Thaisrivongs, Pals, Kroll, Turner, & Han, 1987.

5. Chemoenzymatic Synthesis

Andruszkiewicz, Barrett, and Silverman (1990) developed a method for the chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids, showcasing the versatility of this compound in chemical synthesis Andruszkiewicz, Barrett, & Silverman, 1990.

Safety And Hazards

The compound’s toxicity, flammability, and environmental impact would be assessed. Safety data sheets would be consulted for this information.


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, or further studies to better understand its properties or mechanisms of action.


properties

IUPAC Name

(2R)-2-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEWQZIDQIYUNV-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-hydroxy-3-methylbutanoic acid

CAS RN

17407-56-6
Record name (-)-2-Hydroxy-3-methylbutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17407-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyisovaleric acid, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXYISOVALERIC ACID, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDC1ORH8V7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
T Fukuda, M Arai, H Tomoda, S Omura - The Journal of Antibiotics, 2004 - jstage.jst.go.jp
Materials and Methods Materials Beauvericin and beauvericins A, D, E and F were purified from the culture broth of Beauveria sp. FKI 1366 as described in the preceding paper1).(S)-2-…
Number of citations: 60 www.jstage.jst.go.jp
CR Unelius, AM El-Sayed, A Twidle, B Bunn… - Journal of chemical …, 2011 - Springer
The absolute configuration of the sex pheromone of the citrophilous mealybug, Pseudococcus calceolariae, was determined to be (1R,3R)-[2,2-dimethyl-3-(2-methylprop-1-enyl)…
Number of citations: 28 link.springer.com
G Yang, W Shi, Y Qian, X Zheng, Z Meng… - Angewandte …, 2023 - Wiley Online Library
The development of heterogeneous asymmetric catalysts has attracted increasing interest in synthetic chemistry but mostly relies on the immobilization of homogeneous chiral catalysts. …
Number of citations: 1 onlinelibrary.wiley.com
S Sheykhi, L Mosca, M Pushina, K Dey… - Chemical …, 2020 - pubs.rsc.org
Chiral hydroxycarboxylates are useful compounds in the syntheses of natural products, pharmaceutical intermediates, and drugs. Here, we report on Zn- and Cu-containing sensors that …
Number of citations: 1 pubs.rsc.org
TP Kogan, TC Somers, MC Venuti - Tetrahedron, 1990 - Elsevier
(-)-Indolactam-V (IL-V) (1) -was prepared in 10 steps from L-tryptophan methyl ester in 17.1% overall yield. The key steps involve regiospecific thallation of the acylindole intermediate (4)…
Number of citations: 120 www.sciencedirect.com
SM Glueck, M Pirker, BM Nestl… - The Journal of …, 2005 - ACS Publications
Biocatalytic racemization of a range of aliphatic, (aryl)aliphatic, and aromatic α-hydroxycarboxylic acids was accomplished by using whole resting cells of a range of Lactobacillus spp. …
Number of citations: 35 pubs.acs.org
A Rahim, A Hidayat, N Nurlelasari… - Current Chemistry …, 2020 - growingscience.com
[Leu] 6-aureobasidin K 1 is an analog of AbK, in which aIle residue at the sixth position of AbK is replaced by Leu.[Leu] 6-AbK 1 was successfully synthesized using a combination of …
Number of citations: 3 growingscience.com
IO Donkor, X Zheng, J Han… - … , Biological, and Chemical …, 2000 - Wiley Online Library
2,3‐Methanoamino acids are useful probes for studying the bioactive conformation of peptides and for investigating the effect of local conformational constraints on the activity of …
Number of citations: 14 onlinelibrary.wiley.com
LP Vu, M Gütschow - ACS omega, 2021 - ACS Publications
Diketomorpholines (DKMs; morpholine-2,5-diones) possess a six-membered ring with a lactone and lactam moiety and belong to the family of cyclodepsipeptides. In this review, the …
Number of citations: 1 pubs.acs.org
VM Dembitsky, TA Gloriozova… - Int. J. Curr. Res. Biosci …, 2017 - academia.edu
It is known that unique, unusual and/or rare fatty acids are produced by various organisms. Their structures and properties have been described in the literature over the past 50 years, …
Number of citations: 7 www.academia.edu

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